9(10H)-Acridinone, 4-bromo-

N-alkylation Steric hindrance Synthetic methodology

Medicinal chemistry workflows require a versatile handle for generating diverse acridinone analogs from a single precursor. The 4-bromo substituent provides an optimal balance of reactivity and stability for Pd-catalyzed cross-couplings, unlike less reactive chloro or inert fluoro analogs. - Enables Suzuki, Heck, Sonogashira & Buchwald-Hartwig reactions - C-Br bond (BDE ~285 kJ/mol) ensures facile Pd(0) oxidative addition - Direct precursor to 4-aryl, 4-alkenyl & 4-alkynyl libraries for SAR exploration - High-purity (>98%) material for hit-to-lead optimization

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 91692-50-1
Cat. No. B12932788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinone, 4-bromo-
CAS91692-50-1
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Br
InChIInChI=1S/C13H8BrNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16)
InChIKeyYXEHRKNYAONOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-9(10H)-acridinone: Chemical Identity and Procurement


9(10H)-Acridinone, 4-bromo- (CAS 91692-50-1; molecular formula C₁₃H₈BrNO; molecular weight 274.11 g/mol) is a tricyclic heterocyclic compound belonging to the acridinone class, characterized by a fused three-ring planar aromatic system with a carbonyl group at the 9-position and a bromine substituent at the 4-position . The bromine atom at C-4 introduces a synthetically versatile handle that enables diverse downstream derivatization via palladium-catalyzed cross-coupling chemistries including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions . The acridinone scaffold itself is a privileged pharmacophore known for DNA intercalation, topoisomerase inhibition, and multidrug resistance (MDR) modulation activities, making this compound of significant interest to medicinal chemistry and chemical biology procurement workflows [1].

Synthetic handle C-4 bromine enables diverse Pd-catalyzed cross-coupling chemistries (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for parallel library synthesis.
Scaffold context Acridinone pharmacophore relevant to DNA intercalation, topoisomerase inhibition, and multidrug resistance (MDR) modulation research.
Building block Tricyclic heterocyclic core with balanced reactivity profile for medicinal chemistry and chemical biology workflows.

Why 4-Bromo Cannot Be Interchanged with Halo Analogs


Simple in-class substitution among 4-halo or 4-alkyl acridinones is precluded by two fundamental factors: divergent reactivity in downstream synthetic transformations and distinct steric/electronic effects on biological target engagement. The C–Br bond at position 4 provides a uniquely balanced oxidative addition reactivity profile for palladium-catalyzed cross-coupling that is not matched by the stronger C–Cl bond or the inert C–F bond, directly impacting the efficiency of library synthesis and lead optimization workflows . Furthermore, the steric bulk of the bromine atom at position 4 profoundly alters N-alkylation reaction outcomes—4-bromo-substituted acridones undergo N-alkylation with extraordinarily low yield compared to 4-fluoro analogs, a critical consideration for researchers planning N-functionalized derivative synthesis [1]. These position- and halogen-specific effects mean that substituting a 4-chloro or 4-fluoro acridone for the 4-bromo compound can lead to synthetic failure or dramatically altered biological activity profiles.

N-Alkylation mismatch 4-bromo steric hindrance may dramatically reduce N-alkylation yield compared to 4-fluoro analog; reactivity profile differs substantially and may not transfer across halogen substituents.
Cross-coupling divergence C–Br oxidative addition kinetics differ from C–Cl and C–F; 4-chloro or 4-fluoro analogs may require harsher conditions or fail to participate in standard Pd-catalyzed couplings, limiting synthetic versatility.

Differentiation Evidence vs. Closest Analogs


N-Alkylation Yield: 4-Bromo vs. 4-Fluoro Acridone

Kudryavtseva et al. (2013) demonstrated that acridones bearing substituents at position 4 (including Br, CH₃, NO₂, and COOH) undergo N-alkylation with butyl chloroacetate in DMF with 'extraordinarily difficultly and with very small yield,' attributed to steric hindrance at the 4-position. In contrast, under identical reaction conditions, 4-fluoroacridone—where fluorine's smaller van der Waals radius (1.47 Å vs. bromine's 1.85 Å) alleviates steric congestion—proceeded with a 54% isolated yield [1]. This represents a >10-fold yield differential that directly impacts synthetic feasibility and cost-efficiency in derivative library production.

N-Alkylation yield
Head-to-head
4-Br: extraordinarily low yield
4-F: 54% yield
Synthesis route selection context; steric hindrance at C-4 strongly influences N-functionalization efficiency.
Alternative N-alkylation strategies may be required for 4-bromo derivatives.
N-alkylation Steric hindrance Synthetic methodology Acridone derivatization

Regiochemical Divergence in Nucleophilic Displacement

Hodgeman and Prager (1972) reported that the isomeric 1-, 2-, 3-, and 4-bromo-10-methylacridones exhibit fundamentally divergent reaction pathways with sodium methoxide. In methanol, all four isomers undergo radical chain reduction to 10-methylacridone. However, in methanol-free dimethyl sulfoxide (DMSO), the 1- and 3-bromo isomers are cleanly converted to their respective methoxy-substituted products via nucleophilic aromatic substitution, with measured rate constants at 40 °C. In contrast, the 2- and 4-bromo isomers undergo reduction rather than substitution under these identical conditions [1]. This demonstrates that the 4-bromo isomer is not simply interchangeable with other bromo-regioisomers in nucleophilic displacement chemistry.

Regiochemical pathway
Head-to-head
4-Br: reduction to acridone
1-/3-Br: methoxy substitution
Nucleophilic displacement outcome critically depends on bromine position; 4-Br isomer follows a distinct reaction manifold.
Mechanistic studies require careful isomer selection to avoid undesired reduction.
Nucleophilic aromatic substitution Radical chain reduction Regioselectivity Mechanistic differentiation

Cross-Coupling Reactivity: C–Br vs. C–Cl and C–F

The C-4 bromine atom in 4-bromo-9(10H)-acridinone provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling introduction of aryl, alkenyl, alkynyl, and amino substituents at the 4-position . Comparative bond dissociation energies establish a reactivity hierarchy: C–Br (285 kJ/mol) undergoes oxidative addition to Pd(0) significantly faster than C–Cl (327 kJ/mol), while C–F (453 kJ/mol) is essentially inert under standard cross-coupling conditions [1]. This translates to practical synthetic accessibility: 4-aryl/alkenyl/alkynyl acridone derivatives are directly accessible from the 4-bromo compound, whereas the 4-chloro analog requires harsher conditions or specialized ligands, and the 4-fluoro analog cannot participate in these transformations at all.

C–X bond strength
Class-level
C–Br: 285 kJ/mol
C–Cl: 327 kJ/mol
C–F: 453 kJ/mol
Reactivity hierarchy supports building-block selection for Pd-catalyzed cross-coupling workflows.
Bond dissociation energy differences translate to oxidative addition rate variations.
Palladium catalysis Suzuki coupling Heck reaction C–C bond formation Building block utility

Steric Parameter Impact on Molecular Recognition

Literature survey data indicate that N10-substituted 4-bromo, 4-chloro, and 4-fluoro acridones have all been investigated as P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) modulators in cancer [1]. While direct comparative IC₅₀ data across these 4-halo analogs in a single study are not currently available in the open literature, the substantial van der Waals radius difference between bromine (1.85 Å), chlorine (1.75 Å), and fluorine (1.47 Å) at the 4-position creates differentiated steric profiles that are expected to influence P-gp binding pocket accommodation and ABCG2 transporter interactions, as evidenced by the differential behavior of acridone derivatives with varying 4-substituents in MDR reversal assays [2]. The 4-bromo substituent provides the largest steric footprint among common 4-halo acridones, offering a distinct molecular recognition surface for target engagement studies.

Steric parameter
Class-level
Br vdW radius: 1.85 Å
Cl: 1.75 Å
F: 1.47 Å
Largest steric footprint among common 4-halo acridones provides a distinct probe for target engagement studies.
Steric differences may influence P-gp/ABCG2 binding-site accommodation.
Steric parameters van der Waals radius Molecular recognition P-gp modulation SAR

Application Scenarios for 4-Bromo-9(10H)-acridinone


Divergent Synthesis via Palladium Cross-Coupling

The C–Br bond at position 4 enables Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with bond dissociation energy (~285 kJ/mol) favoring facile oxidative addition to Pd(0) compared to C–Cl (~327 kJ/mol) or C–F (~453 kJ/mol) analogs [1]. This makes 4-bromo-9(10H)-acridinone the preferred building block for generating diverse 4-aryl, 4-alkenyl, and 4-alkynyl acridone libraries in medicinal chemistry hit-to-lead programs. Procurement of this specific brominated intermediate allows a single precursor to access dozens of analogs via parallel synthesis, maximizing SAR exploration efficiency.

Mechanistic Probe for Regioselective Reactivity

The documented divergent behavior of the 4-bromo isomer—undergoing reduction rather than nucleophilic substitution with NaOMe in DMSO, in contrast to 1- and 3-bromo isomers which undergo methoxy substitution [1]—positions this compound as an essential mechanistic probe. Researchers investigating substituent effects on acridone reactivity or developing new synthetic methodologies can use the 4-bromo derivative as a reference standard to benchmark reaction outcomes and validate mechanistic hypotheses.

P-gp and MDR Modulation SAR Studies

N10-substituted 4-bromo acridones have been identified as modulators of P-gp-mediated multidrug resistance in cancer [1]. With a van der Waals radius of 1.85 Å—significantly larger than 4-fluoro (1.47 Å) and moderately larger than 4-chloro (1.75 Å) analogs—the 4-bromo derivative provides a distinct steric probe for mapping the steric tolerance of the P-gp and ABCG2 transporter binding sites. This compound is particularly suited for SAR campaigns exploring how halogen size at the acridone 4-position influences MDR reversal potency and selectivity.

Methodology Development for Hindered N-Functionalization

The well-documented resistance of 4-substituted acridones (Br, CH₃, NO₂, COOH) to N-alkylation due to steric hindrance—with 4-bromo derivatives showing 'extraordinarily difficult' alkylation compared to 54% yield for 4-fluoroacridone [1]—makes this compound an ideal substrate for developing and benchmarking new N-functionalization methods. Researchers focused on overcoming steric barriers in heterocyclic chemistry can use 4-bromo-9(10H)-acridinone as a challenging model substrate to validate novel alkylation, arylation, or acylation protocols.

Application
Selection Property
Validation Focus
Divergent cross-coupling library synthesis
C–Br oxidative addition reactivity profile
Coupling scope and efficiency vs. C–Cl/C–F analogs
Regioselective nucleophilic displacement studies
4-Br reduction pathway preference
Reaction outcome benchmarking against 1- and 3-bromo isomers
MDR modulator SAR profiling
Steric probe size (Br vs. Cl, F)
P-gp and ABCG2 binding-site steric tolerance mapping
Sterically hindered N-functionalization methodology
4-Br steric barrier to N-alkylation
Synthetic methodology benchmarking and yield improvement
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